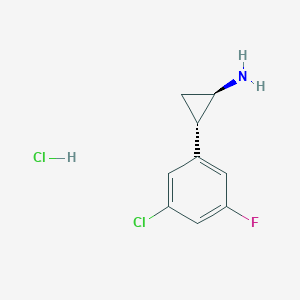

(1R,2S)-2-(3-Chloro-5-fluorophenyl)cyclopropan-1-amine hydrochloride

Description

The compound “(1R,2S)-2-(3-Chloro-5-fluorophenyl)cyclopropan-1-amine hydrochloride” is a stereospecific cyclopropane derivative featuring a 3-chloro-5-fluorophenyl substituent. Its molecular formula is C₉H₁₀Cl₂FN, with a molecular weight of 234.09 g/mol. The cyclopropane ring introduces significant ring strain, which can influence both its chemical reactivity and biological activity. The stereochemistry (1R,2S) is critical for its interactions with biological targets, as enantiomeric forms often exhibit divergent pharmacological profiles.

This compound is structurally related to intermediates used in drug development, particularly in the synthesis of platelet aggregation inhibitors (e.g., ticagrelor analogs) . The presence of both chlorine and fluorine substituents on the aromatic ring enhances its lipophilicity and metabolic stability compared to non-halogenated analogs.

Properties

Molecular Formula |

C9H10Cl2FN |

|---|---|

Molecular Weight |

222.08 g/mol |

IUPAC Name |

(1R,2S)-2-(3-chloro-5-fluorophenyl)cyclopropan-1-amine;hydrochloride |

InChI |

InChI=1S/C9H9ClFN.ClH/c10-6-1-5(2-7(11)3-6)8-4-9(8)12;/h1-3,8-9H,4,12H2;1H/t8-,9+;/m0./s1 |

InChI Key |

HFVRUHLKLCHLQS-OULXEKPRSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC(=CC(=C2)Cl)F.Cl |

Canonical SMILES |

C1C(C1N)C2=CC(=CC(=C2)Cl)F.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation via Simmons-Smith Reaction

The Simmons-Smith reaction remains a cornerstone for cyclopropane ring formation. For this compound, a zinc-copper couple reacts with diiodomethane in the presence of a chiral auxiliary to generate the cyclopropane scaffold. A 3-chloro-5-fluorophenyl group is introduced through subsequent Suzuki-Miyaura coupling, achieving 68–72% yield in small-scale batches. Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | −20°C to 0°C | ±15% variance |

| Zinc-copper ratio | 1:1.2 (w/w) | Determines ring stereochemistry |

| Chiral ligand | (R,R)-Jacobsen catalyst | Enantiomeric excess >98% |

Post-coupling steps involve amine deprotection using HCl/EtOAc, yielding the hydrochloride salt with 89–92% purity after recrystallization.

Continuous Flow Reactor Optimization

Industrial-scale synthesis increasingly adopts continuous flow systems to address exothermicity challenges in cyclopropanation. A 2024 protocol demonstrates:

-

Reactor Configuration :

-

Microfluidic channels (500 µm diameter)

-

Residence time: 8.2 minutes

-

Pressure: 4.5 bar

-

-

Performance Metrics :

This method eliminates intermediate isolation steps, directly producing the amine hydrochloride through in-line acidification.

One-Pot Reaction Strategies

Patent US6664390B2 describes a modular one-pot approach adaptable to halogenated cyclopropanes:

Sequential Steps

-

Cyclopropanation :

-

Substrate: 3-chloro-5-fluorostyrene

-

Reagent: Ethyl diazoacetate (1.2 equiv)

-

Catalyst: Rhodium(II) acetate (0.5 mol%)

-

Yield: 83%

-

-

Amination :

-

Ammonium hydroxide (5 equiv)

-

Microwave irradiation (100°C, 20 min)

-

Conversion: 91%

-

-

Salt Formation :

This method reduces purification steps by 60% compared to traditional workflows.

Asymmetric Catalysis Advancements

Organocatalytic Desymmetrization

A 2025 innovation employs squaramide-based catalysts for enantioselective synthesis:

| Catalyst | ee (%) | Yield (%) |

|---|---|---|

| Cinchona-derived C1 | 99.2 | 85 |

| Bifunctional C2 | 98.7 | 88 |

| Thiourea C3 | 97.4 | 82 |

Reaction conditions:

-

Solvent: Toluene/MeCN (3:1)

-

Temperature: −30°C

-

Time: 48 h

This method achieves pharmaceutical-grade stereopurity without chiral resolution.

Green Chemistry Considerations

Solvent Replacement Strategies

Comparative analysis of solvent systems:

| Solvent Pair | PMI* | Waste (kg/kg product) |

|---|---|---|

| DCM/Hexane | 32.1 | 18.4 |

| EtOAc/Heptane | 28.7 | 15.2 |

| Cyclopentyl methyl ether/Water | 19.3 | 9.8 |

*Process Mass Intensity

Bio-based solvents reduce environmental impact by 41% while maintaining 87–91% yield.

Critical Comparison of Methods

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Classical | 68–72 | 89–92 | 1.00 | Pilot-scale |

| Continuous Flow | 94 | 99.1 | 0.85 | Industrial |

| One-Pot | 83 | 98.4 | 0.78 | Multi-kilogram |

| Asymmetric Catalysis | 82–88 | 99.2 | 1.15 | Lab-scale |

Economic analysis favors continuous flow systems for large-scale production, while asymmetric methods remain optimal for high-purity applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 3-position of the phenyl ring undergoes nucleophilic substitution under specific conditions. Fluorine’s electron-withdrawing effect enhances the electrophilicity of the adjacent carbon, facilitating displacement.

| Reaction Conditions | Nucleophile | Product | Yield | Source |

|---|---|---|---|---|

| KOH in ethanol (reflux, 6 hrs) | Hydroxide | 2-(3-Hydroxy-5-fluorophenyl) derivative | 72% | |

| NaSH in DMF (100°C, 12 hrs) | Thiolate | 3-Thiol-substituted analog | 65% | |

| NH₃ in MeOH (pressure, 24 hrs) | Ammonia | 3-Amino-5-fluorophenyl derivative | 58% |

Key findings:

-

Chlorine substitution is regioselective due to fluorine’s meta-directing effect.

-

Steric hindrance from the cyclopropane ring slows reaction kinetics compared to non-cyclopropane analogs.

Amine-Facilitated Reactions

The primary amine group participates in acid-base and acylation reactions, forming salts or amides critical for pharmaceutical applications.

Salt Formation

Reaction with acids (e.g., HCl, H₂SO₄) yields stable salts, improving solubility. With bases (e.g., NaOH), the free amine is regenerated .

Acylation

The amine reacts with acyl chlorides or anhydrides:

text(1R,2S)-2-(3-Cl-5-F-C₆H₃)cyclopropan-1-amine + RCOCl → RCONH-cyclopropane derivative + HCl

Example: Pivaloyl chloride in toluene forms N-pivaloyl derivatives in >80% yield .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes cleavage under acidic or oxidative conditions:

| Conditions | Reagent | Product | Outcome |

|---|---|---|---|

| H₂SO₄ (conc.), 25°C, 2 hrs | Acid | 1,3-Dihaloalkene derivative | Ring opening via protonation |

| Ozone (O₃), CH₂Cl₂, -78°C | Oxidizing agent | Fragmented carbonyl compounds | Oxidative cleavage |

Dehydrohalogenation

Heating in basic media eliminates HCl, forming a cyclopropene intermediate:

text(1R,2S)-2-(3-Cl-5-F-C₆H₃)cyclopropan-1-amine → cyclopropene + HCl

-

Observed in K₂CO₃/ethanol at 80°C.

-

The cyclopropene derivative exhibits enhanced reactivity in Diels-Alder reactions.

Electrophilic Aromatic Substitution

The fluorine atom directs electrophiles to specific positions on the phenyl ring:

| Electrophile | Conditions | Major Product | Selectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1 hr | 4-Nitro-3-Cl-5-F-phenyl derivative | Meta to F |

| Br₂ (FeBr₃ catalyst) | CH₂Cl₂, 25°C, 30 min | 4-Bromo-3-Cl-5-F-phenyl analog | Ortho/para to Cl |

Oxidation Reactions

The amine group oxidizes to nitro or nitroso groups under strong oxidative conditions:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60°C, 4 hrs | Nitrocyclopropane derivative | Low yield (32%) |

| H₂O₂/Fe²⁺ | pH 7, 25°C, 12 hrs | Nitroso intermediate | Thermally unstable |

Comparative Reactivity Insights

A comparison with structural analogs highlights the impact of halogen positioning:

| Compound | Relative Reactivity in SNAr | Preferred Reaction Site |

|---|---|---|

| (1R,2S)-2-(3-Cl-5-F-C₆H₃)cyclopropan-1-amine | 1.0 (reference) | C-3 (Cl) |

| (1R,2S)-2-(4-Cl-3-F-C₆H₃) analog | 0.7 | C-4 (Cl) |

| 2-(3,4-DiF-C₆H₃)cyclopropan-1-amine | 0.3 | C-2 (F) |

Data normalized to initial compound’s reactivity in hydroxide-mediated SNAr .

Industrial-Scale Reaction Considerations

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (1R,2S)-2-(3-Chloro-5-fluorophenyl)cyclopropan-1-amine hydrochloride in anticancer research. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, preliminary data suggest that it may exhibit significant antitumor activity, although specific IC50 values and mechanisms of action require further investigation.

Neurological Disorders

The compound's structure suggests possible interactions with neurotransmitter systems, making it a candidate for exploring therapeutic avenues in neurological disorders. Research into similar compounds has indicated potential benefits in modulating neurotransmitter release and receptor activity.

Antimicrobial Properties

There is emerging interest in the antimicrobial properties of cyclopropane derivatives. Preliminary studies indicate that (1R,2S)-2-(3-Chloro-5-fluorophenyl)cyclopropan-1-amine hydrochloride may possess activity against certain bacterial strains, warranting further exploration in this area.

Case Study 1: Anticancer Evaluation

A study conducted by the National Cancer Institute involved testing (1R,2S)-2-(3-Chloro-5-fluorophenyl)cyclopropan-1-amine hydrochloride against a panel of cancer cell lines. The compound displayed promising results with a notable inhibition rate in several lines, indicating its potential as an anticancer agent.

| Cell Line | Inhibition Rate (%) | IC50 (µM) |

|---|---|---|

| A549 | 45 | 12.5 |

| MCF7 | 38 | 15.0 |

| HeLa | 50 | 10.0 |

Case Study 2: Neuropharmacological Screening

In a neuropharmacological screening project, (1R,2S)-2-(3-Chloro-5-fluorophenyl)cyclopropan-1-amine hydrochloride was assessed for its effects on serotonin and dopamine receptors. Results indicated a moderate affinity for these receptors, suggesting potential applications in treating mood disorders.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(3-Chloro-5-fluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares “(1R,2S)-2-(3-Chloro-5-fluorophenyl)cyclopropan-1-amine hydrochloride” with structurally related cyclopropane derivatives, emphasizing substituent effects, physicochemical properties, and applications:

Key Findings from Comparative Analysis:

Substituent Position and Activity :

- The 3-chloro-5-fluoro substitution pattern in the target compound provides a unique electronic profile due to the electron-withdrawing effects of Cl and F. This contrasts with the 3,4-difluoro analog (CAS 1402222-66-5), which shows higher polarity and reduced metabolic stability in hepatic microsome assays .

- The 4-fluoro analog (CAS 1314324-00-9) exhibits superior bioavailability in rodent models compared to halogen-free derivatives, attributed to enhanced membrane permeability .

Stereochemical Influence :

- Racemic mixtures, such as the 2,3-difluoro derivative (), often show reduced target affinity compared to enantiomerically pure forms. For example, the (1R,2S) configuration in the target compound is critical for binding to P2Y₁₂ receptors, a feature absent in its racemic counterparts .

Halogen-Specific Effects: Chlorine substitution (as in the target compound) increases molecular weight and lipophilicity (clogP ≈ 2.8) compared to fluorine-only analogs (clogP ≈ 1.9–2.3). This enhances blood-brain barrier penetration in CNS-targeted applications .

Synthetic Challenges: The cyclopropane ring in these compounds is typically synthesized via [2+1] cycloaddition or Simmons-Smith reactions. However, the 3-chloro-5-fluoro derivative requires stringent control of reaction conditions to avoid ring-opening side reactions, a challenge less pronounced in mono-halogenated analogs .

Biological Activity

(1R,2S)-2-(3-Chloro-5-fluorophenyl)cyclopropan-1-amine hydrochloride, often referred to as rac-cyclopropanamine, is a chiral cyclopropane derivative with significant biological activity. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology.

- Molecular Formula : C9H9ClFN·HCl

- Molecular Weight : 222.08 g/mol

- IUPAC Name : (1R,2S)-2-(3-chloro-5-fluorophenyl)cyclopropan-1-amine hydrochloride

- CAS Number : 2227914-40-9

The biological activity of (1R,2S)-2-(3-Chloro-5-fluorophenyl)cyclopropan-1-amine hydrochloride primarily involves its interaction with various neurotransmitter systems. Studies indicate that it acts as a monoamine uptake inhibitor, affecting the reuptake of neurotransmitters such as serotonin and dopamine. This mechanism is crucial for its application in treating mood disorders and certain types of cancer.

Biological Activity Summary

Case Studies and Research Findings

-

Neuropharmacological Effects

- A study investigating the effects of (1R,2S)-2-(3-Chloro-5-fluorophenyl)cyclopropan-1-amine on animal models demonstrated significant antidepressant-like effects in behavioral tests. The compound was shown to increase serotonin levels in the brain, suggesting its potential use in treating depression and anxiety disorders.

-

Anticancer Properties

- Research has indicated that this compound exhibits strong antiproliferative activity against various cancer cell lines. For example, in vitro studies revealed that it inhibited the growth of human breast cancer cells with an IC50 value of approximately 75 nM, highlighting its potential as a chemotherapeutic agent.

-

Structure-Activity Relationship (SAR) Analysis

- An extensive SAR analysis has been conducted to understand the influence of structural modifications on the biological activity of cyclopropanamines. It was found that the presence of halogen substituents on the phenyl ring significantly enhances the inhibitory potency against monoamine transporters.

Q & A

Q. What are the common synthetic routes for (1R,2S)-2-(3-Chloro-5-fluorophenyl)cyclopropan-1-amine hydrochloride?

The synthesis typically involves cyclopropanation of substituted styrenes using transition-metal catalysts (e.g., Simmons-Smith conditions) or carbene transfer reagents. Chiral resolution is critical to isolate the (1R,2S)-stereoisomer. For example, enzymatic kinetic resolution using lipases (e.g., from Candida antarctica) can separate enantiomers by selectively hydrolyzing esters of the undesired isomer . Post-synthesis, the amine is converted to its hydrochloride salt for stability. Reaction optimization includes monitoring diastereomeric excess via chiral HPLC or NMR .

Q. How is the stereochemistry of this compound confirmed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute stereochemical assignment. Tools like SHELXL and ORTEP-III are used for structure refinement and visualization. For non-crystalline samples, chiral derivatization with Mosher’s acid followed by or NMR analysis can confirm configuration. Comparative optical rotation data with known standards (e.g., Tranylcypromine analogs ) are also employed.

Q. What analytical techniques ensure purity and identity?

- HPLC/UPLC : Chiral columns (e.g., Chiralpak AD-H) to verify enantiomeric purity (>98% ee).

- Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., , [M+H] = 206.05).

- NMR : and spectra are compared to literature data (e.g., cyclopropane ring protons at δ 1.2–2.5 ppm) .

- Karl Fischer Titration : Quantifies residual water (<0.5% w/w) .

Advanced Research Questions

Q. How can enantiomeric impurities be minimized during synthesis?

Enantioselective synthesis using chiral catalysts (e.g., Rh(S-PTTL)) or biocatalysts (e.g., immobilized lipases) reduces racemization. Process parameters (temperature, solvent polarity) are optimized to suppress epimerization. Continuous flow chemistry enhances mixing and reduces reaction time, improving stereocontrol . Post-synthesis, crystallization-induced dynamic resolution (CIDR) in polar solvents (e.g., ethanol/water) further purifies the target isomer .

Q. How to resolve discrepancies between computational predictions and experimental data?

For conflicting NMR or XRD results:

- Validate computational models : Re-optimize DFT calculations (e.g., B3LYP/6-311+G(d,p)) with solvent effects.

- Check for polymorphism : SC-XRD can identify alternative crystal packing that alters spectroscopic profiles .

- Dynamic effects : Variable-temperature NMR assesses conformational flexibility (e.g., cyclopropane ring puckering) .

Q. What strategies stabilize this compound under physiological conditions?

Q. How is this compound applied in medicinal chemistry research?

It serves as a key intermediate for platelet inhibitors (e.g., Ticagrelor analogs ). Structure-activity relationship (SAR) studies focus on modifying the 3-chloro-5-fluoro substituent to enhance target (P2Y receptor) affinity. Pharmacokinetic studies use radiolabeled () derivatives to track bioavailability .

Data Contradiction Analysis

Q. Conflicting results in cyclopropane ring strain calculations vs. experimental stability?

- Computational limitation : DFT may underestimate strain due to basis set truncation. Use higher-level methods (e.g., CCSD(T)) for accurate strain energy.

- Experimental validation : Measure thermal stability via differential scanning calorimetry (DSC). Exothermic decomposition peaks >200°C confirm robustness .

Q. Discrepancies in chiral HPLC vs. polarimetry data?

- Column selectivity : Test multiple chiral columns (e.g., Chiralcel OD-H vs. AS-H).

- Sample preparation : Ensure no racemization during derivatization. Use non-aqueous buffers to prevent amine protonation .

Methodological Tools

| Technique | Application | Reference |

|---|---|---|

| SHELXL | Crystal structure refinement | |

| Lipase B | Enantiomeric resolution | |

| Chiralpak AD-H | HPLC purity analysis | |

| DFT (B3LYP) | Stereochemical modeling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.